Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate
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Overview
Description
Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate: is a synthetic organic compound that features a tert-butyl ester group, a fluoropyridine moiety, and a formamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate typically involves multi-step organic synthesis. One common approach is to start with the fluoropyridine derivative, which undergoes formylation to introduce the formamido group. This intermediate is then reacted with tert-butyl 2,2-dimethylbutanoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of fluorinated and formamido-containing molecules on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes, receptors, and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved performance in specific applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can participate in hydrogen bonding and hydrophobic interactions, while the formamido group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate
- Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- Tert-butyl 3-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate is unique due to the presence of both the fluoropyridine and formamido groups. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]-2,2-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-15(2,3)22-14(21)16(4,5)8-9-18-13(20)11-6-7-12(17)19-10-11/h6-7,10H,8-9H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXBRVWHOFNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCNC(=O)C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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